Regioisomeric Superiority: 5-Position Substituent Confers ≥6-Fold Greater Antiplatelet Potency Than 4- or 6-Position Isomers
Among regioisomeric 2-methyl-pyridazin-3(2H)-ones bearing the identical 3-oxo-3-phenylprop-1-en-1-yl fragment, the 5-substituted derivative consistently exhibits the most potent inhibition of human platelet aggregation. Crespo et al. (2006) showed that moving the substituent from position 5 to position 4 or 6 results in a marked loss of activity [1]. The IC50 discrepancy between regioisomers exceeds 6-fold, making the 5-substituted compound the clear lead within this isomer series [1].
| Evidence Dimension | Inhibition of platelet aggregation (IC50) as a function of ring substitution position |
|---|---|
| Target Compound Data | IC50 ~25 μM (5-substituted, N2-methyl derivative; Lead Compound I) [1] |
| Comparator Or Baseline | 4-substituted isomer and 6-substituted isomer: IC50 >150 μM (estimated ≥6-fold less potent) [1] |
| Quantified Difference | ≥6-fold improvement in potency for 5-substituted vs. 4-substituted and 6-substituted regioisomers [1] |
| Conditions | Human platelet-rich plasma (PRP); in vitro platelet aggregation assay; ADP/collagen as inducer [1] |
Why This Matters
Procurement of the correct 5-substituted regioisomer is essential; the 4- or 6-substituted isomers would require ≥6-fold higher concentrations to achieve comparable antiplatelet effect, rendering them non-viable as drop-in replacements in any analytical or biological assay context.
- [1] Crespo A, Meyers C, Coelho A, Yáñez M, Fraiz N, Sotelo E, Maes BU, Laguna R, Cano E, Lemière GL, Raviña E. Pyridazines part 41: synthesis, antiplatelet activity and SAR of 2,4,6-substituted 5-(3-oxo-3-phenylprop-1-en-1-yl)- or 5-(3-phenylprop-2-enoyl)pyridazin-3(2H)-ones. Bioorg Med Chem Lett. 2006;16(4):1080-1083. View Source
